molecular formula C20H23FN2O3S B4445696 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide

2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B4445696
M. Wt: 390.5 g/mol
InChI Key: AQNCRMJQKSDQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB) enzyme, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism.

Mechanism of Action

2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide exerts its pharmacological effects by inhibiting the protein kinase B (2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide) enzyme, also known as Akt. 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. It is overactivated in many types of cancers and is a key mediator of the PI3K/Akt/mTOR signaling pathway. By inhibiting 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide, 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide blocks the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide and its downstream targets such as mTOR, leading to the inhibition of cell growth and proliferation. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by activating the AMPK signaling pathway. Additionally, it has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide is its potency and selectivity for 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide inhibition. It has been shown to have a higher inhibitory activity towards 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide than other known 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide inhibitors such as LY294002 and wortmannin. Moreover, it has been shown to have minimal toxicity towards normal cells and tissues. However, one of the limitations of 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide is its poor solubility in aqueous solutions, which can limit its use in in vivo experiments.

Future Directions

There are several future directions for the research on 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide inhibitors based on the structure of 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide. Moreover, future studies can focus on improving the solubility and bioavailability of 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide to enhance its efficacy in in vivo experiments.

Scientific Research Applications

2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is overactivated in many types of cancers. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, it has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-fluoro-N-(2-phenylethyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c21-19-10-9-17(27(25,26)23-13-5-2-6-14-23)15-18(19)20(24)22-12-11-16-7-3-1-4-8-16/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNCRMJQKSDQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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